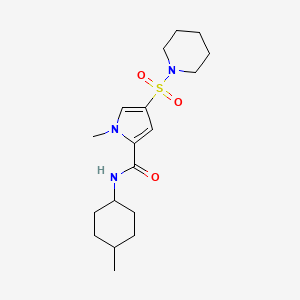
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that is involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and inflammation. The adenosine A1 receptor is one of four adenosine receptor subtypes and is primarily found in the heart and brain. This compound works by binding to the adenosine A1 receptor and blocking the action of adenosine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, which may be useful in the treatment of cardiovascular diseases. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects. Additionally, this compound is a synthetic compound, which allows for consistent and reproducible results. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important for researchers to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for the study of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cardiovascular and neurological diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the adenosine A1 receptor. Finally, the development of new synthetic compounds that are more selective and less toxic than this compound may be an area of future research.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves several steps. The first step involves the reaction of 2,3-difluorobenzylamine with 1-phenylethyl bromide in the presence of potassium carbonate to produce 2,3-difluorophenylethylamine. The second step involves the reaction of 2,3-difluorophenylethylamine with (Z)-2-cyano-3-bromoprop-2-enamide in the presence of potassium carbonate to produce this compound. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to decrease heart rate and blood pressure. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O/c1-12(13-6-3-2-4-7-13)22-18(23)15(11-21)10-14-8-5-9-16(19)17(14)20/h2-10,12H,1H3,(H,22,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXEZORBZYORB-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C(=CC=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=C(C(=CC=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)

![N-[1-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7562559.png)
![N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanamide](/img/structure/B7562566.png)
![2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B7562574.png)
![1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)

![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)

![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)